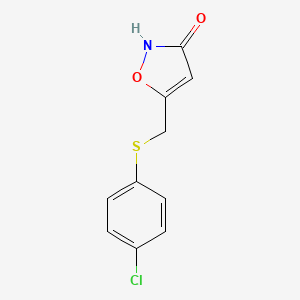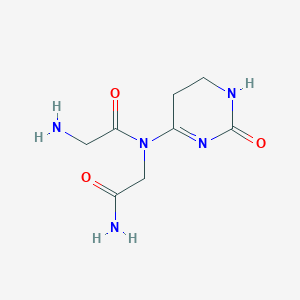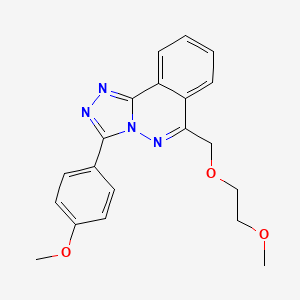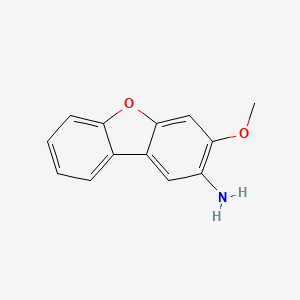
3-Methoxy-2-dibenzofuranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-dibenzofuranamine is an organic compound with the molecular formula C13H11NO2. It is a derivative of dibenzofuran, a heterocyclic compound consisting of fused benzene and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-dibenzofuranamine typically involves the methoxylation of dibenzofuran derivatives. One common method includes the reaction of dibenzofuran with methoxyamine under specific conditions to introduce the methoxy group at the desired position . The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-dibenzofuranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
3-Methoxy-2-dibenzofuranamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methoxy-2-dibenzofuranamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methoxy-2-dibenzofuranamine include:
- 2-Methoxy-3-dibenzofuranamine
- 3-Amino-2-methoxydibenzofuran
- 2-Amino-3-methoxydiphenylene oxide .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
951-39-3 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-methoxydibenzofuran-2-amine |
InChI |
InChI=1S/C13H11NO2/c1-15-13-7-12-9(6-10(13)14)8-4-2-3-5-11(8)16-12/h2-7H,14H2,1H3 |
InChI Key |
KYPCUWHXFBFCTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=CC=CC=C3OC2=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


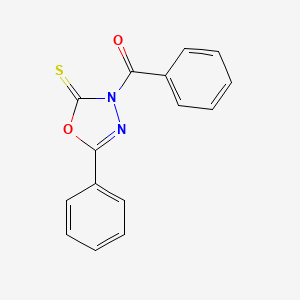
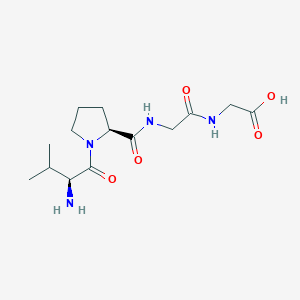
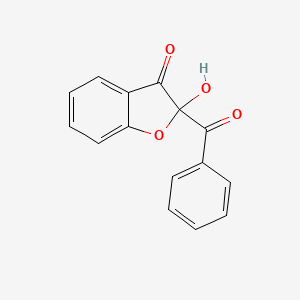
![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)
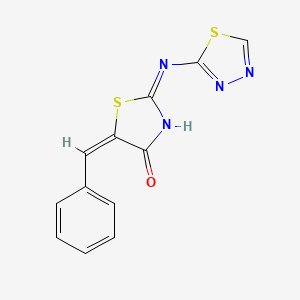
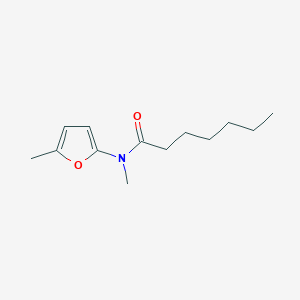
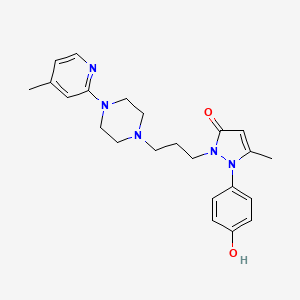
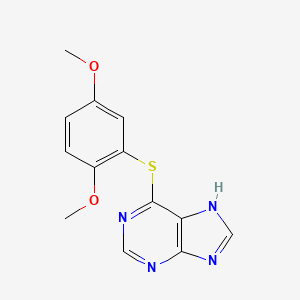
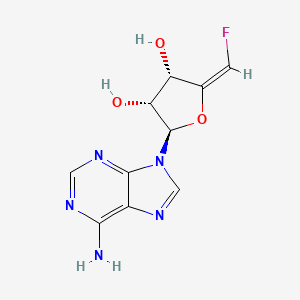

![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)
